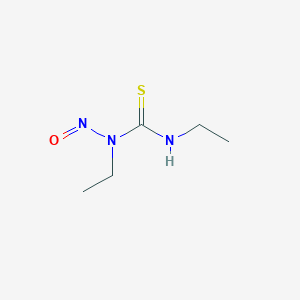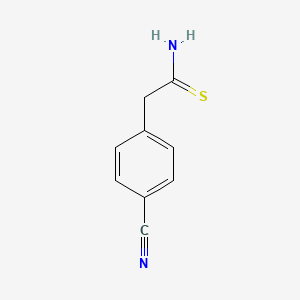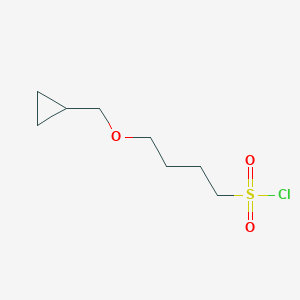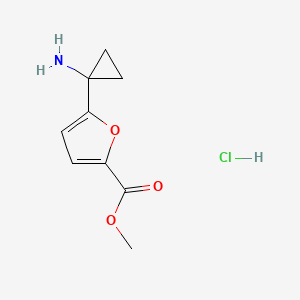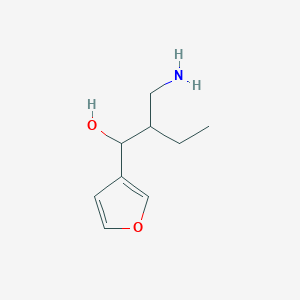
2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol: is an organic compound that features a furan ring, an aminomethyl group, and a butanol backbone. This compound is of interest due to its unique structural properties, which make it a potential candidate for various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-furanmethanol with 2-bromo-1-butanol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 3-furanmethanol, 2-bromo-1-butanol, sodium hydride
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature
Time: 12 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon (Pd/C) can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol can be oxidized to form a ketone or an aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can undergo reduction reactions, particularly at the furan ring, to form tetrahydrofuran derivatives. Sodium borohydride (NaBH₄) is a common reducing agent used in these reactions.
Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Tetrahydrofuran derivatives
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2-(Aminomethyl)-1-(furan-2-yl)butan-1-ol
- 2-(Aminomethyl)-1-(thiophen-3-yl)butan-1-ol
- 2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol
Comparison:
- 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol is unique due to the position of the furan ring, which can influence its reactivity and interactions with other molecules.
- 2-(Aminomethyl)-1-(furan-2-yl)butan-1-ol has the furan ring in a different position, which can lead to different chemical and biological properties.
- 2-(Aminomethyl)-1-(thiophen-3-yl)butan-1-ol and 2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol have different heterocyclic rings, which can affect their electronic properties and reactivity.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
2-(aminomethyl)-1-(furan-3-yl)butan-1-ol |
InChI |
InChI=1S/C9H15NO2/c1-2-7(5-10)9(11)8-3-4-12-6-8/h3-4,6-7,9,11H,2,5,10H2,1H3 |
Clé InChI |
MLHASYUGKODLPK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN)C(C1=COC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Dimethylamino)methyl]azetidin-3-ol](/img/structure/B13523763.png)
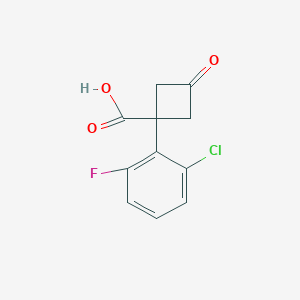
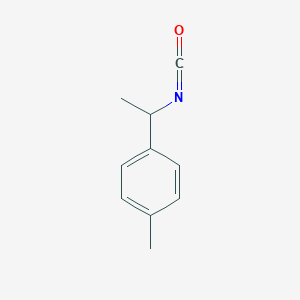

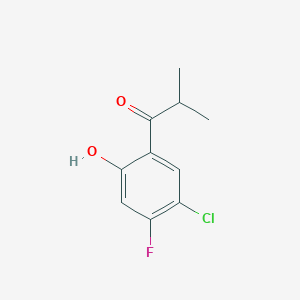
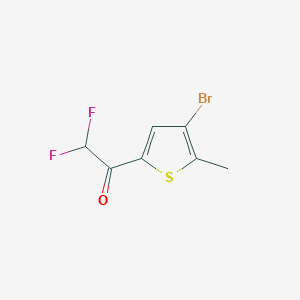

![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
![5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol](/img/structure/B13523821.png)
![Methyl octahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B13523825.png)
